molecular formula C23H30N4O2 B6078196 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one

7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6078196
M. Wt: 394.5 g/mol
InChI Key: YIOSEANJQRTVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a spirocyclic molecule that belongs to the family of diazaspiro compounds. The synthesis of this compound is complex, and it requires specific conditions and reagents.5]decan-6-one.

Mechanism of Action

The mechanism of action of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes or by modulating protein-protein interactions.
Biochemical and Physiological Effects:
7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurological disorders. It has also been shown to modulate protein-protein interactions in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is its potential use as a biochemical tool in the study of protein-protein interactions. However, the synthesis of this compound is complex, and it requires specific conditions and reagents. This makes it challenging to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail. Additionally, there is potential for the development of new spirocyclic compounds based on the structure of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one with improved properties and potential applications.

Synthesis Methods

The synthesis of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is a complex process that involves several steps. The first step involves the preparation of 4-isopropylbenzylamine, which is then reacted with 1H-pyrazole-1-carboxylic acid to form the corresponding amide. The amide is then cyclized to form the spirocyclic compound. The final product is obtained after purification and isolation.

Scientific Research Applications

7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a biochemical tool in the study of protein-protein interactions.

properties

IUPAC Name

7-[(4-propan-2-ylphenyl)methyl]-2-(2-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-18(2)20-7-5-19(6-8-20)15-25-12-3-9-23(22(25)29)10-14-26(17-23)21(28)16-27-13-4-11-24-27/h4-8,11,13,18H,3,9-10,12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSEANJQRTVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0118036.P001

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